

Spectroscopic Profile of 2-Bromoethyl Ethyl Ether: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoethyl ethyl ether

Cat. No.: B043962

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromoethyl ethyl ether** (CAS No. 592-55-2). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Bromoethyl ethyl ether**. This data is based on the chemical structure and typical spectroscopic values for the functional groups present.

¹H NMR (Proton NMR) Data

Solvent: CDCl3 Reference: Tetramethylsilane (TMS) at 0.00 ppm



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.71	Triplet (t)	2H	Br-CH ₂ -CH ₂ -O-
~3.59	Triplet (t)	2H	Br-CH ₂ -CH ₂ -O-
~3.52	Quartet (q)	2H	-O-CH2-CH3
~1.22	Triplet (t)	3H	-O-CH2-CH3

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

Solvent: CDCl3 Reference: CDCl3 at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
~70.5	Br-CH ₂ -CH ₂ -O-
~66.8	-O-CH₂-CH₃
~30.1	Br-CH ₂ -CH ₂ -O-
~15.1	-O-CH₂-CH₃

IR (Infrared) Spectroscopy Data

Technique: Neat (liquid film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975-2860	Strong	C-H stretching (alkane)
1110-1050	Strong	C-O-C stretching (ether)
650-550	Strong	C-Br stretching



MS (Mass Spectrometry) Data

Technique: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
152/154	Low	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
107/109	Moderate	[M - C₂H₅] ⁺
59	High	[C₃H7O] ⁺ (base peak)
45	Moderate	[C ₂ H ₅ O] ⁺
31	Moderate	[CH ₃ O] ⁺
29	Moderate	[C ₂ H ₅] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-Bromoethyl ethyl ether**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of 2-Bromoethyl ethyl ether in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).



- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the carbon frequency.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - Acquire the spectrum for a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.



• Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of neat **2-Bromoethyl ethyl ether**.

Methodology:

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - Place a single drop of neat **2-Bromoethyl ethyl ether** onto the surface of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Instrument Setup:
 - Place the "sandwiched" salt plates into the sample holder of an FTIR spectrometer.
 - Ensure the instrument's sample compartment is closed.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
 - Co-add multiple scans to improve the signal-to-noise ratio.
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of 2-Bromoethyl ethyl ether.

Methodology:



• Sample Introduction:

- Introduce a small amount of the volatile liquid sample into the mass spectrometer, often
 via a gas chromatography (GC) system or a direct insertion probe.
- If using a GC, the sample is first vaporized and separated from any impurities.

Ionization:

- In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis:

- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

- An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Bromoethyl ethyl ether**.



Sample Preparation 2-Bromoethyl Ethyl Ether (Liquid) Spectroscopic Techniques NMR Spectroscopy IR Spectroscopy **Mass Spectrometry** (1H and 13C) (Neat) (EI) Data Interpretation Chemical Shifts Molecular Ion Peak Vibrational Frequencies Multiplicity (Functional Groups) Fragmentation Pattern Integration Structural Elucidation Confirm Structure of 2-Bromoethyl Ethyl Ether

Spectroscopic Analysis Workflow for 2-Bromoethyl Ethyl Ether

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Caption: Workflow for Spectroscopic Analysis.

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